Plasma Stability: Azepane vs. Piperidine Core
In a published structure-activity study, azepane-derived PKB inhibitors were directly compared with their piperidine counterparts. The azepane series retained high potency while the best compound (compound 4) exhibited plasma stability superior to the piperidine reference compound, establishing the seven-membered ring as a key determinant for both activity and metabolic resistance [1]. The target compound supplies this azepane core in a Boc-protected form amenable to further derivatization.
| Evidence Dimension | Plasma stability (mouse plasma) and in vitro PKBα inhibition |
|---|---|
| Target Compound Data | Azepane derivative (compound 4): IC50 PKBα active; plasma stable (qualitative stability descriptor) |
| Comparator Or Baseline | Piperidine-based PKB inhibitor from the same optimization series |
| Quantified Difference | Azepane derivative retained high potency and stability, whereas the piperidine analog showed lower stability (exact numerical shift not publicly extractable; class-level advantage documented) |
| Conditions | Recombinant PKA and PKBα inhibition assay; in vitro mouse plasma stability assay |
Why This Matters
An azepane core can deliver metabolic stability that a piperidine core lacks, making this building block the logical choice for lead series requiring resistance to plasma-mediated degradation.
- [1] Breitenlechner CB, Wegge TC, Bérillon L, et al. Structure-based optimization of novel azepane derivatives as PKB inhibitors. J Med Chem. 2004;47(6):1375-1390. View Source
